![molecular formula C9H7ClN2O2 B12878587 2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)
2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride
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Overview
Description
2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is a derivative of benzo[d]oxazole, which is a bicyclic structure containing both benzene and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride typically involves the reaction of 2-(aminomethyl)benzo[d]oxazole with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The general reaction scheme is as follows:
Starting Material: 2-(aminomethyl)benzo[d]oxazole
Reagent: Thionyl chloride or oxalyl chloride
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature or slightly elevated temperature
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine or pyridine
Conditions: Room temperature to slightly elevated temperatures
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The oxazole ring may also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzo[d]oxazole-7-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position.
2-(Aminomethyl)benzo[d]thiazole-4-carbonyl chloride: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-(Aminomethyl)benzo[d]oxazole-4-carboxylic acid: The hydrolyzed form of the compound.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both an aminomethyl group and a carbonyl chloride group allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H7ClN2O2/c10-9(13)5-2-1-3-6-8(5)12-7(4-11)14-6/h1-3H,4,11H2 |
InChI Key |
FYYZHBJHAPGJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)C(=O)Cl |
Origin of Product |
United States |
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